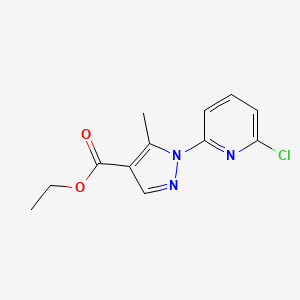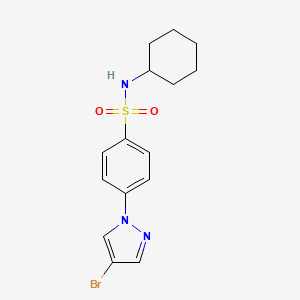
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a derivative of quinazoline, a heterocyclic compound . Quinazolines are important in medicinal chemistry due to their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Aplicaciones Científicas De Investigación
Photophysical Properties and Computational Investigations
A study by Albertino et al. (2007) explored the photophysical properties and computational aspects of tricarbonylrhenium complexes, including derivatives of 4-methylquinoline, which is structurally related to 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride. This research provides insights into the optical properties and electronic structure of such complexes, which could be relevant for the compound (Albertino et al., 2007).
Organometallic Chemistry and Reaction Studies
The work of Ryabov (1984) on the solvolysis of palladium(II) complexes in acetic acid solvent, including those with cyclopalladated 8-methylquinoline, provides useful information about the reactivity patterns of similar quinoline derivatives (Ryabov, 1984). Similarly, a study by Canovese et al. (2010) on palladium allyl phosphanylquinoline complexes highlights the influence of ligands on the structure and reactivity of organometallic compounds, which could be applicable to the compound of interest (Canovese et al., 2010).
Synthesis and Structural Analysis
Research by Irfan et al. (2020) on hydroquinoline derivatives, including structural, electronic, and optical properties, offers a comprehensive understanding of related quinoline compounds. This could shed light on the synthesis and potential applications of 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride (Irfan et al., 2020).
Optoelectronic and Nonlinear Properties
Another study by Irfan et al. (2020) investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, providing valuable insights into the potential electronic applications of similar compounds (Irfan et al., 2020).
Applications in Organonickel Complexes
Isobe et al. (1980) reported on organonickel complexes containing carbon-bonded heterocycles, including 8-chloroquinoline. This research might be relevant for understanding the coordination chemistry and potential catalytic applications of 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride (Isobe et al., 1980).
Propiedades
IUPAC Name |
8-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(17(20)22)12-3-2-4-13(19)16(12)21-15(9)10-5-7-11(18)8-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJDRYGFPUHNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169796 | |
| Record name | 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160257-04-4 | |
| Record name | 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















